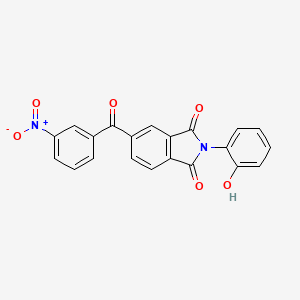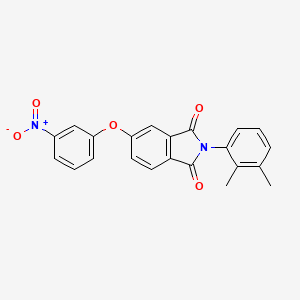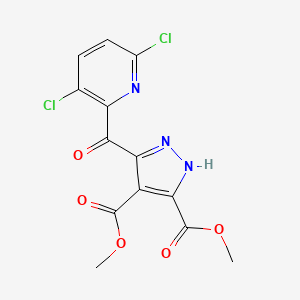![molecular formula C22H20N2O5 B3510428 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B3510428.png)
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Descripción general
Descripción
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a complex organic compound with the molecular formula C24H24N2O7 . This compound features a chromen-2-one core structure, which is a derivative of coumarin, and is functionalized with a piperazine moiety linked to a benzodioxole group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different derivatives.
Reduction: The piperazine moiety can be reduced to form secondary amines.
Substitution: The benzodioxole group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one include:
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: This compound has additional methoxy groups on the chromen-2-one core, which may alter its chemical properties and biological activities.
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound features a furanol core instead of a chromen-2-one core, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(17-12-16-3-1-2-4-18(16)29-22(17)26)24-9-7-23(8-10-24)13-15-5-6-19-20(11-15)28-14-27-19/h1-6,11-12H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRFCSVPGHFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis[(4-bromobenzoyl)amino]benzoic acid](/img/structure/B3510356.png)
![5-[(4-bromobenzoyl)amino]isophthalic acid](/img/structure/B3510363.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3510368.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3510370.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3510373.png)
![3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid](/img/structure/B3510386.png)


![N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)](/img/structure/B3510400.png)
![4-methyl-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3510415.png)
![N-(1-phenylcyclopropyl)-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B3510434.png)
![4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3510441.png)

![2-[(4-Methylphenyl)sulfonyl]-4-{[(4-methylphenyl)sulfonyl]amino}phenol](/img/structure/B3510464.png)
